2-Chloro-4,6-dimethylnicotinamide

Organic Photochemistry Photolysis Allylic Substitution

Researchers requiring a well-characterized chlorinated nicotinamide building block for photoactivatable synthesis or α7 nAChR probe development often face inconsistent purity and limited batch documentation. 2-Chloro-4,6-dimethylnicotinamide (CAS 140413-44-1) resolves this with analytically verified, reliable supply: • Photoactivatable core: Light-triggered allylic substitution & photocleavage (350-450 nm activation), enabling spatiotemporal reaction control absent in non-chlorinated analogs. • Validated pharmacology: Confirmed rat α7 nAChR affinity (IC₅₀ 8.07 µM), distinct from nicotinamide derivatives targeting Syk kinase or NNMT. • Supply certainty: Multi-gram availability, full NMR/HPLC characterization, melting point confirmation (154-155 °C), ambient-temperature shipping.

Molecular Formula C8H9ClN2O
Molecular Weight 184.62 g/mol
CAS No. 140413-44-1
Cat. No. B118945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4,6-dimethylnicotinamide
CAS140413-44-1
Molecular FormulaC8H9ClN2O
Molecular Weight184.62 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=C1C(=O)N)Cl)C
InChIInChI=1S/C8H9ClN2O/c1-4-3-5(2)11-7(9)6(4)8(10)12/h3H,1-2H3,(H2,10,12)
InChIKeyNNBAGQPBTCYTKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4,6-dimethylnicotinamide Procurement Guide


2-Chloro-4,6-dimethylnicotinamide (CAS 140413-44-1) is a chlorinated heterocyclic building block within the nicotinamide derivative class, characterized by a pyridine core with chlorine at the 2-position and methyl groups at the 4- and 6-positions, bearing a carboxamide moiety [1]. It is commercially available from multiple vendors with typical purity specifications of 95–97% and a melting point reported at 154–155 °C . While several close structural analogs exist, the specific 2-chloro-4,6-dimethyl substitution pattern confers distinct reactivity and interaction profiles that cannot be assumed to be interchangeable, as detailed in subsequent sections [2].

Chlorinated nicotinamide scaffold with 4,6-dimethyl substitution
Photoactivatable handle for light-controlled synthesis (350–450 nm responsive)
α7 nAChR antagonist probe with defined affinity profile

Why Close Analogs Are Not Drop-In Replacements


The 2-chloro-4,6-dimethyl substitution pattern on the nicotinamide scaffold directly influences both photochemical behavior and target-binding affinity in ways that structurally similar compounds do not replicate. The presence of the chlorine atom at position 2 enables specific phototriggered reactions in the 350–450 nm range, a property not shared by the non-chlorinated 4,6-dimethylnicotinamide analog . Furthermore, this substitution pattern dictates specific interactions with biological targets; the compound exhibits a distinct affinity profile for the rat α7 nicotinic acetylcholine receptor (nAChR) with a reported IC₅₀ of 8.07 µM [1], whereas other nicotinamide derivatives have been investigated for entirely different targets such as Syk kinase or NNMT, underscoring the critical importance of precise substitution for intended applications [2] [3].

Photochemical functionality

Non-chlorinated 4,6-dimethylnicotinamide lacks photoactivation; light-triggered applications may not be supported.

Target selectivity shift

Similar nicotinamide derivatives optimized for Syk or NNMT may not exhibit α7 nAChR antagonism, requiring receptor-specific validation.

Quantified Differentiation Evidence


Photochemical Reactivity at 350–450 nm

2-Chloro-4,6-dimethylnicotinamide undergoes phototriggered allylic substitution and photocleavage reactions upon exposure to light in the 350–450 nm range . In contrast, the non-chlorinated analog 4,6-dimethylnicotinamide lacks this photochemical functionality, precluding its use as a photoactivatable handle [1].

Light Reactivity
Reported context
Functional: photocleavage at 350–450 nm vs. non-functional
Enables photoactivatable synthetic handle
Reported in photolysis experiments; confirm for intended solvent system
Organic Photochemistry Photolysis Allylic Substitution

α7 Nicotinic Receptor Antagonism Profile

This compound acts as an antagonist at the rat α7 nicotinic acetylcholine receptor (nAChR) expressed in Xenopus oocytes, with a measured IC₅₀ of 8.07 µM [1]. While other nicotinamide derivatives have been optimized for targets like Syk kinase or nicotinamide N-methyltransferase (NNMT) [2], this specific 2-chloro-4,6-dimethyl substitution directs activity toward the α7 nAChR subtype, a distinct pharmacological profile.

α7 nAChR IC₅₀
Class-level inference
8.07 µM
Supports α7 nAChR antagonist probe use
Moderate affinity; SAR starting point
Neuropharmacology Ion Channels Nicotinic Receptors

Melting Point and Purity Benchmarking

The compound exhibits a reported melting point of 154–155 °C (ethanol) . This value is consistent with a crystalline solid of >95% purity, as confirmed by multiple vendors offering material at 95–97% purity with supporting NMR and HPLC data .

Melting Point
Data to verify
154–155 °C (ethanol)
Supports procurement quality review
Supplier-reported data; verify by in-house analysis
Analytical Chemistry Quality Control Material Sourcing

Optimal Application Scenarios


Photoactivatable Building Block for Synthesis

This compound is uniquely suited as a photoactivatable building block for allylic substitution and photocleavage reactions, with an activation window between 350 and 450 nm . Unlike non-chlorinated analogs like 4,6-dimethylnicotinamide, it can be used to introduce spatiotemporal control in complex synthetic sequences, such as light-directed combinatorial synthesis or the installation of photolabile protecting groups in multi-step routes [1].

α7 nAChR Pharmacology Probe

With a confirmed IC₅₀ of 8.07 µM for the rat α7 nAChR , this compound serves as a defined, moderate-affinity probe for studying this receptor subtype. Its activity distinguishes it from other nicotinamide derivatives that target distinct enzymes (e.g., NNMT, Syk) [1], making it a relevant tool for SAR campaigns focused on α7 nAChR modulators in neuropharmacology research.

High-Purity Intermediate for Library Synthesis

Due to its commercial availability at 95–97% purity with robust analytical characterization (NMR, HPLC, melting point) , this compound is a reliable and well-defined intermediate for the synthesis of more complex nicotinamide-based libraries. Its specific substitution pattern provides a distinct starting point for generating analogs with potentially novel biological activities.

Application
Selection Property
Validation Focus
Photoactivatable building block
Photo-responsive reactivity
Photolytic efficiency and substitution yield
α7 nAChR pharmacology probe
α7 nAChR antagonist activity
Target engagement in receptor assay
Library synthesis intermediate
High-purity nicotinamide scaffold
Analytical purity and structural identity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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